molecular formula C6H4ClNO2 B183958 5-Chloronicotinic acid CAS No. 22620-27-5

5-Chloronicotinic acid

Cat. No.: B183958
CAS No.: 22620-27-5
M. Wt: 157.55 g/mol
InChI Key: XYLPLVUYPAPCML-UHFFFAOYSA-N
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Description

5-Chloronicotinic acid is an organic compound with the molecular formula C6H4ClNO2. It is a derivative of nicotinic acid, where a chlorine atom is substituted at the 5-position of the pyridine ring. This compound is a white to almost white crystalline powder and is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Chloronicotinic acid can be synthesized through several methods. One common method involves the chlorination of nicotinic acid. This can be achieved by dissolving nicotinic acid in acetic acid and reacting it with phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce the chlorine atom at the 5-position .

Industrial Production Methods: In industrial settings, this compound is often produced by the hydrolysis of 5-chloronicotinate esters. For example, 5-chloronicotinate can be treated with sodium hydroxide (NaOH) in water at elevated temperatures to yield this compound. The reaction mixture is then acidified to precipitate the product .

Chemical Reactions Analysis

Types of Reactions: 5-Chloronicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Chloronicotinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: It is used in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 5-Chloronicotinic acid involves its interaction with specific molecular targets. In biological systems, it can act on nicotinic acetylcholine receptors, similar to other nicotinic acid derivatives. This interaction can modulate neurotransmission and other cellular processes. Additionally, its chlorine substituent can influence its reactivity and binding affinity to various targets .

Comparison with Similar Compounds

  • 2-Chloronicotinic acid
  • 3-Chloronicotinic acid
  • 6-Chloronicotinic acid

Comparison: 5-Chloronicotinic acid is unique due to the position of the chlorine atom on the pyridine ring. This positional difference can significantly affect the compound’s chemical reactivity and biological activity. For instance, 2-Chloronicotinic acid and 3-Chloronicotinic acid have chlorine atoms at different positions, leading to variations in their chemical properties and applications .

Properties

IUPAC Name

5-chloropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO2/c7-5-1-4(6(9)10)2-8-3-5/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYLPLVUYPAPCML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60289778
Record name 5-Chloronicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60289778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22620-27-5
Record name 22620-27-5
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Chloronicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60289778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloronicotinic Acid
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Synthesis routes and methods

Procedure details

To 5-chloronicotinate (10.5 g) was added 1N NaOH (84.9 mL) at ambient temperature. The mixture was heated at 60° C. for 1 hour. The reaction mixture was adjusted to pH 4–5 with HCl. The precipitate was filtered to give 5-chloronicotinic acid (6.9 g) a colorless solid.
Quantity
10.5 g
Type
reactant
Reaction Step One
Name
Quantity
84.9 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 5-chloronicotinic acid originate in the context of termite exposure to imidacloprid?

A: this compound has been identified as a potential metabolite of imidacloprid in subterranean termites (Reticulitermes flavipes) []. When termites ingest imidacloprid, their systems metabolize the insecticide into various compounds, with this compound being one of the more polar end products. This metabolic process suggests that termites attempt to detoxify imidacloprid, breaking it down into less toxic components.

Q2: What is the significance of identifying this compound as a metabolite of imidacloprid?

A: Identifying this compound as a metabolite provides valuable insights into the metabolic pathways of imidacloprid within termites []. This knowledge contributes to a deeper understanding of imidacloprid's mode of action, its efficacy as an insecticide, and the potential development of resistance mechanisms in termite populations. Further research on the activity of this compound and other metabolites is crucial to determine their individual roles in imidacloprid's overall toxicity to termites.

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